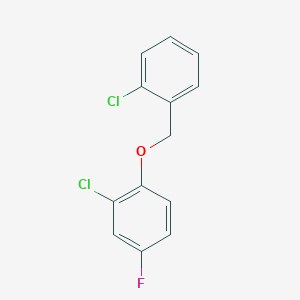![molecular formula C21H21N5S B275799 N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1995 by scientists at Merck & Co., Inc. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, L-745,870 has been extensively studied for its scientific research applications.
Mecanismo De Acción
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The dopamine D4 receptor is involved in the regulation of dopamine neurotransmission and is thought to play a role in various physiological and pathological processes. By blocking the dopamine D4 receptor, N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can modulate dopamine signaling and affect various physiological and behavioral responses.
Biochemical and Physiological Effects:
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to modulate dopamine signaling and affect various physiological and behavioral responses. For example, studies have shown that N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can affect memory consolidation and retrieval, as well as drug-seeking behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in scientific research is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is that it is not a clinically approved drug and therefore may not accurately reflect the effects of clinically relevant dopamine D4 receptor antagonists.
Direcciones Futuras
There are several future directions for research involving N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine may be a useful tool for investigating the potential therapeutic effects of dopamine D4 receptor antagonists in these disorders. Another area of interest is the potential role of the dopamine D4 receptor in addiction and drug-seeking behavior. N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine may be a useful tool for investigating the mechanisms underlying these behaviors and identifying potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine involves a multi-step process that begins with the reaction of 2-naphthaldehyde with potassium cyanide to form the nitrile. This is followed by a Grignard reaction with phenylmagnesium bromide to form the alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with sodium azide to form the tetrazole. The final step involves the reaction of the tetrazole with 3-mercapto-1-propanamine to form N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine.
Aplicaciones Científicas De Investigación
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been used as a tool to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. For example, N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been used to study the effects of dopamine D4 receptor activation on memory consolidation and retrieval in animal models. It has also been used to investigate the role of the dopamine D4 receptor in addiction and drug-seeking behavior.
Propiedades
Fórmula molecular |
C21H21N5S |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C21H21N5S/c1-2-11-19(12-3-1)26-21(23-24-25-26)27-15-7-14-22-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-6,8-13,22H,7,14-16H2 |
Clave InChI |
FDBRZADRRHQNAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)


![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275732.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)

![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)